![molecular formula C8H19NO2 B2366219 5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane CAS No. 2377034-54-1](/img/structure/B2366219.png)
5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane
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Overview
Description
The compound “5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane” is a complex organic molecule. It contains a methoxy group, which is a functional group consisting of a methyl group bound to oxygen . It also contains an amino group, which is a functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms, alkyl groups, aryl groups, or a combination of these three. The presence of these functional groups could potentially give this compound interesting chemical properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, methoxyamines are generally prepared via O-alkylation of hydroxylamine derivatives . For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact molecular structure. Methoxyamines, for example, can undergo deprotonation by methyl lithium to give a N-lithio derivative, which can then be attacked by organolithium compounds to give amines after hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, methoxyamine is a colorless volatile liquid that is soluble in polar organic solvent and in water .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of L-2-Amino-5-arylpentanoic Acids : The compound 5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane has been used in the synthesis of L-forms of amino acids, such as L-2-amino-5-(p-methoxyphenyl)pentanoic acid, which are constituents in AM-toxins. A notable process involves the gradual hydrolysis of the O-methyl linkage of L-2-amino-5-(p-methoxyphenyl)pentanoic acid by heating with hydrochloric acid (Shimohigashi, Lee, & Izumiya, 1976).
Radiochemical Synthesis for PET Imaging : This compound has been involved in the synthesis of radioligands for positron emission tomography (PET) imaging. For example, it was used in the synthesis of [O-methyl-11C]fluvoxamine, a potential serotonin uptake site radioligand, beneficial in assessing serotonin uptake sites in the human brain (Matarrese et al., 1997).
Pharmaceutical Intermediate Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceutical compounds. For example, its derivatives were used in the synthesis of benzomorphan and related compounds, important in medicinal chemistry (Kametani et al., 1971).
Biological and Medicinal Research
Antimicrobial and Cytotoxic Activities : Derivatives of this compound have shown antimicrobial and cytotoxic activities. For instance, metabolites isolated from the endophytic fungus Botryosphaeria dothidea showed significant antimicrobial properties (Xiao et al., 2014).
Synthesis of Antimetabolites : Derivatives like N5-Hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine synthesized from 5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane have been studied for their antimetabolic properties, contributing to antibiotic research (Maehr & Leach, 1978).
Deep-Sea Fungus Derivatives : Nitrogenous compounds, including derivatives of this compound, have been isolated from deep-sea derived fungus Leptosphaeria, and evaluated for cytotoxic and antiviral activities (Luo, Zhou, & Liu, 2018).
Chemical Reactions and Mechanisms
Molecular Transformations in Organic Chemistry : Studies have explored the stereochemical consequences of methoxyl participation in molecular transformations using derivatives of this compound, contributing to the understanding of organic reaction mechanisms (Novak & D., 2001).
Synthesis of γ-Fluorinated α-Amino Acids : The compound has been used in the synthesis of γ-fluorinated α-amino acids, which have applications in medicinal chemistry and drug development (Laue, Kröger, Wegelius, & Haufe, 2000).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For instance, methoxyamine has potential medicinal uses as it covalently binds to apurinic/apyrimidinic (AP) DNA damage sites and inhibits base excision repair (BER), which may result in an increase in DNA strand breaks and apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[methoxy(methyl)amino]-3-methylpentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-8(5-7-10)4-6-9(2)11-3/h8,10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHGKRCLQZNOMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)OC)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane |
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